rac-1-(3-Benzyloxyphenyl)-1-propanol

Synthetic Intermediate Ectoparasiticide Preparation of arylpropanolamines

rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1) is a racemic secondary alcohol with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. It is commercially supplied as a neat liquid with a minimum purity specification of 95%.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 49646-55-1
Cat. No. B030893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-(3-Benzyloxyphenyl)-1-propanol
CAS49646-55-1
Synonymsα-Ethyl-3-(phenylmethoxy)benzenemethanol;  1-(m-Benzyloxyphenyl)-1-propanol; 
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H18O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,16-17H,2,12H2,1H3
InChIKeyWSOZXYQVQZECKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1) for Research and Intermediate Procurement


rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1) is a racemic secondary alcohol with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . It is commercially supplied as a neat liquid with a minimum purity specification of 95% . The compound is characterized by a 3-benzyloxyphenyl group attached to a propan-1-ol backbone . It is primarily utilized as a synthetic intermediate in the production of ectoparasiticides, drug metabolites, and analgesic agents [1].

Evaluating rac-1-(3-Benzyloxyphenyl)-1-propanol: Why Structural Analogs Fail as Direct Replacements


Direct substitution of rac-1-(3-Benzyloxyphenyl)-1-propanol with close structural analogs, such as its oxidized ketone counterpart 3'-Benzyloxy Propiophenone (CAS 37951-47-6) or regioisomeric benzyloxy alcohols, is invalid for specific applications due to fundamental differences in chemical reactivity and biological processing. The secondary alcohol group provides a distinct functional handle for further derivatization, like esterification or etherification, which is absent in the ketone . Furthermore, as a key intermediate or metabolite, the precise spatial and electronic properties conferred by the specific 3-benzyloxy substitution and the propanol chain are critical for on-pathway synthesis or for matching the identity of a target metabolite [1]. The presence of the chiral center, supplied as a racemate, also differentiates its properties from achiral analogs, impacting any subsequent stereoselective process or biological interaction .

Quantitative Evidence for the Differentiated Selection of rac-1-(3-Benzyloxyphenyl)-1-propanol


Synthesis Pathway Differentiation: Ketone vs. Alcohol Intermediate

rac-1-(3-Benzyloxyphenyl)-1-propanol is the direct product of reducing 3'-Benzyloxy Propiophenone (CAS 37951-47-6). This represents a critical juncture in a medicinal chemistry synthesis pathway for analgesics and ectoparasiticides . Selecting the alcohol over the ketone provides the correct functional group for subsequent reactions () without requiring an additional reduction step, which can be quantified by yield improvements. Procurement of the upstream or downstream intermediate directly changes the validated synthetic sequence.

Synthetic Intermediate Ectoparasiticide Preparation of arylpropanolamines

Purity Benchmarking for Reproducible Research

Commercially available rac-1-(3-Benzyloxyphenyl)-1-propanol is supplied with a minimum purity specification of 95%, a quantifiable threshold that ensures consistency in research applications . This contrasts with custom-synthesized or in-house prepared material where purity can be variable and undefined. Procurement of a characterized chemical with a Certificate of Analysis provides a clear, numerical baseline for experimental reproducibility, which a non-certified analog cannot offer.

Quality Control Reproducibility Analytical Standard

Physical State and Handling: Liquid Form for Streamlined Laboratory Workflows

At standard ambient temperature (20°C), rac-1-(3-Benzyloxyphenyl)-1-propanol is a neat liquid . This physical state enables direct, quantitative dispensing by volume or weight without the need for prior dissolution and recrystallization steps that are often required for solid analogs. This contrasts with many structurally related intermediates that are solids at room temperature, potentially complicating automated high-throughput experimentation. The known solubility in acetone and dichloromethane [1] further supports its ready integration into solution-phase protocols.

Laboratorial Handling Workflow Efficiency Solubility

Specialized Application Scenarios for rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1)


Synthesis of Ectoparasiticidal Agents

Procure rac-1-(3-Benzyloxyphenyl)-1-propanol as a designated intermediate for the synthesis of ectoparasiticides [1]. The compound's structure provides the necessary benzyloxyphenyl scaffold required for this class of molecules. Using the propanol derivative over the corresponding ketone allows a more direct synthetic path to the final product by providing the correct functional group for subsequent steps, as inferred from the literature pathway [1].

Preparation of Drug Metabolite Reference Standards

Use this compound as a crucial precursor or as a synthetic standard for drug metabolites [1]. The 1-(3-benzyloxyphenyl)-1-propanol core matches the structural motif of metabolites from certain analgesic agents [1]. The availability of a high-purity, liquid-form standard is essential for the development and validation of analytical methods like LC-MS/MS used in drug metabolism and pharmacokinetic (DMPK) studies.

Scaffold for Analgesic Agent Development

Employ this compound as a central building block in combinatorial chemistry for early-stage analgesic agent discovery [1]. The secondary alcohol group serves as a functionalization point for introducing diverse chemical libraries, while the benzyloxy group can be modified to fine-tune lipophilicity and target engagement [2]. Its racemic nature allows for initial screening without the immediate need for enantiomerically pure synthesis, accelerating hit identification.

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